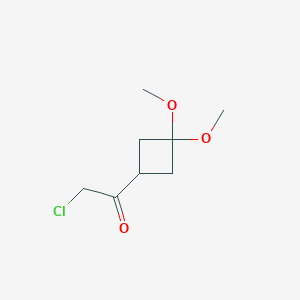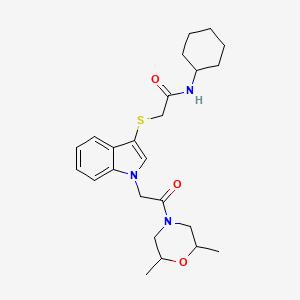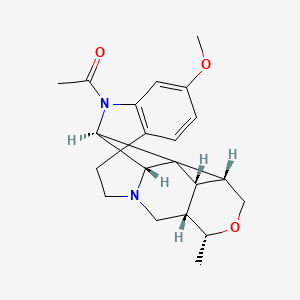![molecular formula C13H20N4O3S B2980522 (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone CAS No. 1428371-86-1](/img/structure/B2980522.png)
(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone is an interesting and unique chemical entity. Structurally, it is characterized by a pyrazolopyridine core, which is further modified by the presence of a methylsulfonyl group and a piperidine moiety. This combination of structural features confers upon it distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone typically involves multi-step synthetic procedures. A common route includes:
Starting with the construction of the pyrazolopyridine core through the condensation of suitable starting materials.
Introduction of the methylsulfonyl group via sulfonation reactions.
Attachment of the piperidine ring using N-alkylation techniques.
Each of these steps requires specific reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using continuous flow techniques to optimize reaction conditions and minimize waste. Key steps would involve:
Large-scale synthesis of the pyrazolopyridine intermediate.
Efficient sulfonation protocols to introduce the methylsulfonyl group.
High-yielding N-alkylation to complete the synthesis with the piperidine moiety.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation at the methylsulfonyl group, potentially forming sulfone derivatives.
Reduction: : Reduction reactions could target the carbonyl group, converting it to alcohol derivatives.
Substitution: : Nucleophilic substitution reactions may occur at the pyridine ring or the methylsulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, amines, thiols.
Major Products Formed
Oxidation: : Formation of sulfone derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Various substituted pyrazolopyridines and sulfonyl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone is used as a versatile intermediate in the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations, enabling the exploration of new reaction pathways.
Biology
Biologically, this compound has potential applications as a probe in studying enzyme mechanisms. Its ability to interact with specific biological targets makes it useful in elucidating the functions of certain proteins and enzymes.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Due to its structural complexity, it may exhibit activity against specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its role as an intermediate in various chemical processes highlights its importance in industrial chemistry.
Mécanisme D'action
The mechanism by which (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone exerts its effects typically involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways.
Molecular Targets: : Enzymes, receptors, signaling proteins.
Pathways Involved: : Inhibition or activation of enzymatic reactions, modulation of receptor activity, interference with signaling cascades.
Comparaison Avec Des Composés Similaires
When comparing this compound to others with similar structures, its uniqueness lies in the specific combination of functional groups and the pyrazolopyridine core.
List of Similar Compounds
(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)(piperidin-1-yl)methanone
(5-(ethylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone
(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(morpholin-1-yl)methanone
Each of these compounds shares structural similarities but differs in specific substituents or functional groups, impacting their chemical and biological properties.
Propriétés
IUPAC Name |
(5-methylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-21(19,20)17-8-5-11-10(9-17)12(15-14-11)13(18)16-6-3-2-4-7-16/h2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTOAVTXENUQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C(=NN2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980443.png)
![5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2980445.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980447.png)
![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980448.png)
![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980450.png)

![(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2980455.png)

![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2980457.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2980461.png)

